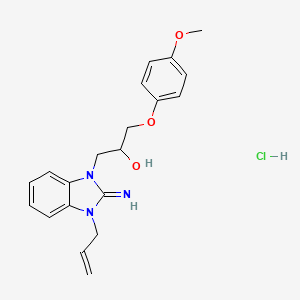
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
Vue d'ensemble
Description
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. This compound is a potent antagonist of the GABAA receptor, which plays a critical role in the regulation of inhibitory neurotransmission in the central nervous system.
Mécanisme D'action
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 acts as a potent antagonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 binds to a specific site on the GABAA receptor that is distinct from the benzodiazepine binding site, thereby blocking the effects of benzodiazepines on the receptor.
Biochemical and Physiological Effects:
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has been shown to have a number of biochemical and physiological effects on the GABAA receptor. This compound has been shown to reduce the binding of benzodiazepines to the receptor, decrease the amplitude of GABA-induced chloride currents, and increase the rate of desensitization of the receptor. These effects suggest that N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 acts as a potent antagonist of the GABAA receptor, blocking the effects of benzodiazepines on the receptor and reducing the inhibitory effects of GABA in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has several advantages as a tool for investigating the role of the GABAA receptor in the regulation of inhibitory neurotransmission. This compound is highly selective for the GABAA receptor and does not interact with other neurotransmitter receptors, making it a useful tool for studying the specific effects of GABAergic drugs. However, N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has several limitations as well. This compound has a relatively short half-life in vivo, which limits its usefulness in animal studies. Additionally, N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has been shown to have some off-target effects on other ion channels, which may confound its effects on the GABAA receptor.
Orientations Futures
There are several future directions for research involving N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513. One area of interest is the development of new benzodiazepine antagonists that are more potent and selective than N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513. Another area of interest is the use of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 in combination with other drugs to investigate the role of the GABAA receptor in the regulation of inhibitory neurotransmission. Additionally, there is interest in using N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 to investigate the role of the GABAA receptor in the development of tolerance to benzodiazepines and other GABAergic drugs.
Applications De Recherche Scientifique
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 15-4513 has been widely used in scientific research as a tool to investigate the role of the GABAA receptor in the regulation of inhibitory neurotransmission. This compound has been used to study the effects of benzodiazepines on GABAA receptor function, the mechanism of action of benzodiazepine antagonists, and the role of the GABAA receptor in the development of tolerance to benzodiazepines.
Propriétés
IUPAC Name |
N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-21(17-10-4-2-5-11-17)22(25-20-15-9-8-14-19(20)24-16)26-23(27)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIVRYMNBYSSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[({5-oxo-1-phenyl-3-[(2-thienylacetyl)amino]-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B4107056.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107058.png)
![(2-methoxyethyl)(4-methylbenzyl)[3-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B4107059.png)

![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4107070.png)
![2-(2-{4-[4-(4-methylphenyl)-1-phthalazinyl]-1-piperazinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4107078.png)
![2-[(8-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4107089.png)
![4-methoxy-N-[4-oxo-2-[(1-{[(3-pyridinylmethyl)amino]carbonyl}propyl)thio]-3(4H)-quinazolinyl]benzamide](/img/structure/B4107093.png)
![2-(4-chlorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4107097.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4107100.png)

![4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenyl-3(2H)-pyridazinone](/img/structure/B4107107.png)
![N-(3,5-dichlorophenyl)-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4107115.png)
